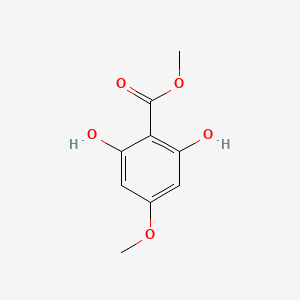
Methyl 2,6-dihydroxy-4-methoxybenzoate
Cat. No. B8781081
M. Wt: 198.17 g/mol
InChI Key: JSZHZLWKXWFJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06972340B2
Procedure details


The tilted compound was prepared according to the procedure described for Example 12A, substituting 2,4,6-trihydroxybenzoate for 2,6-dihydroxybenzoate and methanol for tert-butyl 4-hydroxybutylcarbamate.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([O-:6])=[O:5].[OH:12][CH2:13]CCCNC(=O)OC(C)(C)C.[CH3:25]O>>[OH:1][C:2]1[CH:10]=[C:9]([O:12][CH3:13])[CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([O:6][CH3:25])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)[O-])C(=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCNC(OC(C)(C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tilted compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C(=O)OC)C(=CC(=C1)OC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
